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molecular formula C11H13FS2 B8643206 2-(4-Fluorophenyl)methyl-1,3-dithiane CAS No. 140377-42-0

2-(4-Fluorophenyl)methyl-1,3-dithiane

Cat. No. B8643206
M. Wt: 228.4 g/mol
InChI Key: YEQKOMNALWGRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05248677

Procedure details

1,3-Dithiane (20 g, 166 mmol) was dissolved in 250 mL of anhydrous THF under a nitrogen atmosphere. The resultant solution was cooled to -78° C. and n-butyllithium (128 mL of a 1.5M solution of in hexane, 199 m mol) was added. The reaction mixture was warmed to 0° C. and then stirred at 0° C. for 0.5 h. The reaction mixture was recooled to -78° C. and 25 g (0.135 mol) of 3-fluorobenzyl bromide was added over a 15 minute period. The reaction mixture was stirred for 3 h at ambient temperature and then the reaction was quenched with aqueous ammonium chloride solution. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was distilled to afford 35.5 g (94% yield) of the title compound, b.p. 125°-145° C. (0.75 mm Hg); MS DCl--NH3M/Z: 229 (M+H)+ ; 1H NMR (CDCl3) δ1.76-1.95 (1H, m), 2.05-2.19 (1H, m), 2.78-2.98 (4H, m), 2.99 (2H, d, J=9 Hz), 4.21 (1H, t, J=9 Hz), 6.93-7.05 (2H, m), 7.16-7.25 (2H, m).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][CH2:4][S:3][CH2:2]1.[CH2:7]([Li])[CH2:8][CH2:9]C.[F:12]C1C=C(C=CC=1)CBr.[CH2:21]1[CH2:25]O[CH2:23][CH2:22]1>CCCCCC>[F:12][C:21]1[CH:25]=[CH:7][C:8]([CH2:9][CH:2]2[S:3][CH2:4][CH2:5][CH2:6][S:1]2)=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
S1CSCCC1
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was recooled to -78° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 h at ambient temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC1SCCCS1
Measurements
Type Value Analysis
AMOUNT: MASS 35.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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